molecular formula C11H9N3 B114879 7-methyl-3H-imidazo[4,5-f]quinoline CAS No. 148533-60-2

7-methyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B114879
CAS No.: 148533-60-2
M. Wt: 183.21 g/mol
InChI Key: NOBZXRYZFOWWHC-UHFFFAOYSA-N
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Description

7-methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and quinoline ring system, with a methyl group attached to the seventh position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3H-imidazo[4,5-f]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a decarboxylative cyclization reaction can be employed, where α-amino acids and 2-methyl quinolines are used as starting materials. This reaction is typically mediated by iodine and conducted under metal-free conditions, resulting in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : Research indicates that 7-methyl-3H-imidazo[4,5-f]quinoline exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from imidazoquinolines have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against specific strains .

Anticancer Activity : The compound is also being explored for its anticancer properties. Its mechanism involves binding to DNA and proteins, disrupting their functions, which may lead to cell apoptosis in cancer cells. In vitro studies have demonstrated its efficacy in inhibiting cancer cell proliferation .

Biological Studies

Mechanism of Action : The interaction of this compound with cellular components can lead to significant biological effects. It has been observed to disrupt bacterial cell wall synthesis and induce apoptosis in cancer cells through specific molecular pathways.

Industrial Applications

Synthesis of New Materials : This compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science. Its derivatives are being investigated for their potential use as intermediates in drug development.

Case Study 1: Antimicrobial Screening

A study evaluated various derivatives of this compound for their antimicrobial efficacy against several pathogens. The results indicated that certain derivatives exhibited enhanced activity due to the presence of electron-withdrawing groups, leading to increased inhibition zones against Mycobacterium smegmatis and Candida albicans.

CompoundMIC (µg/ml)Target Organism
6d6.25Mycobacterium smegmatis
9c12.50Pseudomonas aeruginosa
7a25.00Candida albicans

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, researchers tested the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

Mechanism of Action

The mechanism of action of 7-methyl-3H-imidazo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interfere with bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-amino-3-methylimidazo[4,5-f

Biological Activity

7-methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the imidazoquinoline class, notable for its diverse biological activities. This compound features a fused imidazole and quinoline ring system, with a methyl group at the seventh position of the quinoline ring. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action primarily involves the compound's ability to bind to DNA and proteins, disrupting their normal functions. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

In a study evaluating various quinoline derivatives, it was found that compounds similar to this compound showed promising cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The binding affinity scores for these compounds indicated potential effectiveness in targeting specific proteins involved in apoptosis pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been reported to interfere with bacterial cell wall synthesis, leading to effective inhibition of bacterial growth. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogens. Studies have shown that derivatives of imidazoquinolines exhibit moderate to high antibacterial activity against various strains, suggesting that this compound could be developed into a therapeutic agent for treating infections .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Interaction : It binds to specific proteins involved in cell cycle regulation and apoptosis.
  • Antimicrobial Effects : By targeting bacterial cell wall synthesis, it inhibits the growth of various pathogens.

Cytotoxicity Studies

A recent study assessed the cytotoxic potential of quinoline derivatives against several cancer cell lines. The results indicated that this compound exhibited an IC50 value in the micromolar range against HepG2 and MCF-7 cells, highlighting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundHepG215.2
This compoundMCF-712.8

Antimicrobial Evaluation

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Antibiotic MIC
Staphylococcus aureus32 µg/mL16 µg/mL (Methicillin)
Escherichia coli64 µg/mL32 µg/mL (Ampicillin)

Properties

IUPAC Name

7-methyl-6H-imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-2-3-8-9(14-7)4-5-10-11(8)13-6-12-10/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICNWZIKTXBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C(=CC=C3C2=NC=N3)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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